![molecular formula C12H21NNaO8P2+ B14284080 [1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate) CAS No. 132423-86-0](/img/structure/B14284080.png)
[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of a suitable hydroxy compound with a methylating agent to introduce the methyl group. This is followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the propylidene structure and the addition of the monohydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxyethyl group may interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propane: Lacks the propylidene structure.
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]butane: Contains an additional carbon in the chain.
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]ethane: Shorter carbon chain.
Uniqueness
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is unique due to its specific combination of functional groups and its ability to participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
132423-86-0 |
|---|---|
Formule moléculaire |
C12H21NNaO8P2+ |
Poids moléculaire |
392.23 g/mol |
Nom IUPAC |
sodium;[1-hydroxy-3-[methyl(2-phenoxyethyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C12H21NO8P2.Na/c1-13(9-10-21-11-5-3-2-4-6-11)8-7-12(14,22(15,16)17)23(18,19)20;/h2-6,14H,7-10H2,1H3,(H2,15,16,17)(H2,18,19,20);/q;+1 |
Clé InChI |
RSJRBEBSFKKIJL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCOC1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


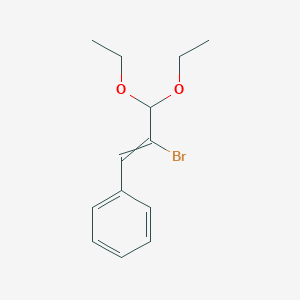
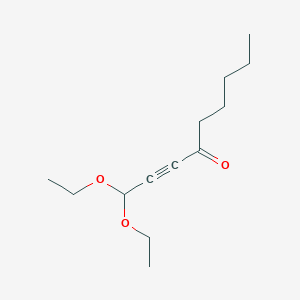
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
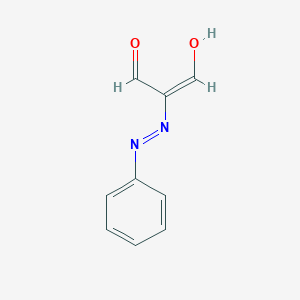
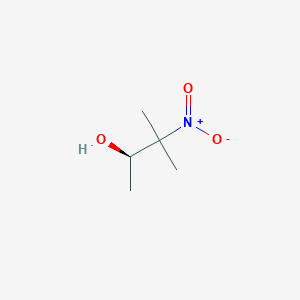
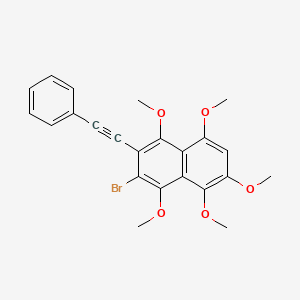
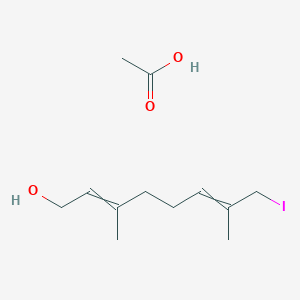
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)

![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
